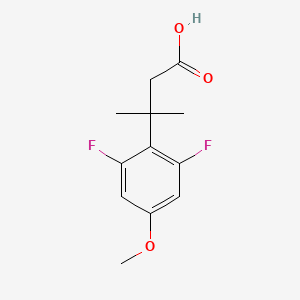
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid is a chemical compound that features a unique structure with both fluorine and methoxy groups attached to a phenyl ring
准备方法
The synthesis of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with the desired substituents (fluorine and methoxy groups) is prepared using standard organic synthesis techniques.
Attachment of the butanoic acid moiety: The phenyl ring is then coupled with a butanoic acid derivative under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
化学反应分析
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
科学研究应用
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid is a chemical compound with potential applications across various scientific and industrial fields. Its complex structure allows it to participate in several types of reactions, making it versatile for laboratory settings and applications requiring controlled modifications.
Scientific Research Applications
While comprehensive data on the exact biological activity of this compound might be limited, its structure suggests potential involvement in biochemical processes. Further studies are required to fully elucidate these aspects and determine whether they have therapeutic implications.
Potential applications for this compound include:
- Use as a building block in synthesizing more complex molecules.
- Investigation of its interaction with biological systems to understand its behavior accurately.
- Modification to tailor its properties for specific applications.
To understand how this compound behaves within biological systems accurately, thorough interaction studies should focus on:
- Protein binding assays: Identifying target proteins and assessing binding affinity.
- Cellular uptake studies: Determining how efficiently the compound enters cells.
- Metabolic profiling: Analyzing the compound's breakdown products and metabolic pathways.
Such studies would provide critical insights into its suitability for medical or industrial purposes.
作用机制
The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid can be compared with other similar compounds, such as:
2,6-Difluoro-4-methoxyphenylboronic acid: This compound shares the same phenyl ring structure but has a boronic acid group instead of a butanoic acid moiety.
2,6-Difluoro-4-methoxybenzoic acid: Similar in structure but with a benzoic acid group.
2,6-Difluoro-4-methoxyphenylacetic acid: This compound has an acetic acid group attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid is a compound of interest due to its potential biological activities. Its unique structural features suggest a range of biochemical interactions that could be explored for therapeutic applications. This article summarizes the current understanding of its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H15F2O3
- Molecular Weight : 257.26 g/mol
- Functional Groups : Carboxylic acid, difluorophenyl, and methoxy groups.
The presence of fluorine atoms and a methoxy group may enhance lipophilicity and influence the compound's interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity. For instance, it could inhibit enzymes related to oxidative stress, contributing to its antioxidant properties.
- Receptor Modulation : It may bind to specific receptors or nuclear hormone receptors, influencing metabolic and immune processes .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains with promising results indicating inhibition of growth.
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. It may scavenge free radicals or inhibit lipid peroxidation, contributing to cellular protection against oxidative damage.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Antimicrobial assay against E. coli | Significant growth inhibition observed at concentrations above 50 µM |
| Study 2 | Antioxidant capacity using DPPH assay | IC50 value determined at 30 µM indicating moderate activity |
| Study 3 | Enzyme inhibition assay | Showed competitive inhibition against superoxide dismutase with an IC50 of 25 µM |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorine and methoxy groups have been explored to enhance potency and selectivity for specific targets. For example, derivatives with varied alkyl chains demonstrated improved enzyme inhibition profiles .
属性
分子式 |
C12H14F2O3 |
|---|---|
分子量 |
244.23 g/mol |
IUPAC 名称 |
3-(2,6-difluoro-4-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14F2O3/c1-12(2,6-10(15)16)11-8(13)4-7(17-3)5-9(11)14/h4-5H,6H2,1-3H3,(H,15,16) |
InChI 键 |
MYERXQVFWASJGU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)O)C1=C(C=C(C=C1F)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















